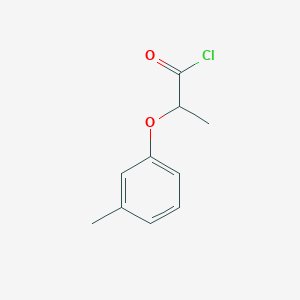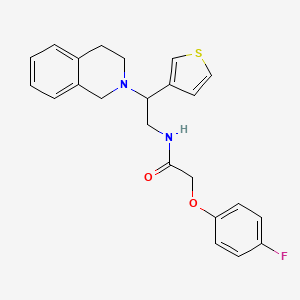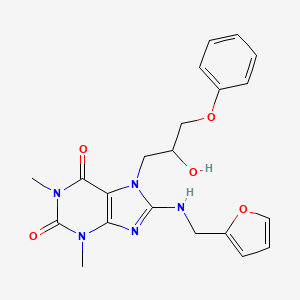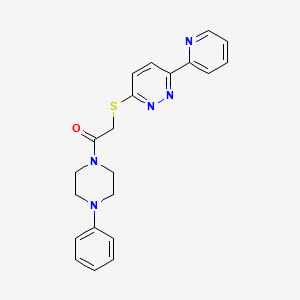![molecular formula C19H23N5OS B2496072 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 896301-42-1](/img/structure/B2496072.png)
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide derivatives often involves the condensation of heterocyclic thiols with chloroacetamides in the presence of base catalysts such as anhydrous potassium carbonate. This method provides a versatile approach to incorporating various substituents, enhancing the compound's potential biological and chemical utility. Such synthetic pathways are crucial for developing compounds with antimicrobial and potential antiviral activities, demonstrating the importance of these derivatives in medicinal chemistry (Mahyavanshi, Parmar, & Mahato, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is characterized by their heterocyclic core, which plays a significant role in their biological activity. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are pivotal in elucidating the structural features of these compounds, providing insights into their potential interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide derivatives often involves interactions at the triazole ring and the thiol side chain. These sites are amenable to various chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities. Such chemical versatility is essential for the development of compounds with enhanced pharmacological profiles (Rehman et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and stability, are critical for their formulation and application in various fields. These properties are influenced by the molecular structure and substitution patterns on the heterocyclic core, affecting the compound's overall utility and application potential (Tarasova et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, and the potential for undergoing various organic reactions, define the utility of these compounds in synthetic organic chemistry and drug development. The exploration of these properties is crucial for designing derivatives with specific biological activities and chemical functionalities (Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthetic Approaches and Chemical Properties
Research has focused on the synthesis of derivatives of 1,2,4-triazole, highlighting the importance of these compounds in developing new therapeutic agents. For instance, derivatives of 1,2,4-triazole have shown significant synthetic and pharmacological potential, with studies exploring new synthetic methods to obtain these structures and evaluate their physical, chemical, and biological properties (Chalenko et al., 2019). This research underscores the ongoing efforts to expand the spectrum of biologically active derivatives, including those with potential antiexudative properties.
Antimicrobial Screening
Compounds incorporating the 1,2,4-triazole moiety have been synthesized and evaluated for their antimicrobial properties. For example, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives demonstrated in-vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Antitumor and Anticancer Activities
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has revealed their role as glutaminase inhibitors, with certain analogs showing comparable potency to BPTES and attenuating the growth of tumor cells in vitro and in mouse xenograft models (Shukla et al., 2012). These findings contribute to the understanding of how modifications in chemical structure can impact the biological activity and therapeutic potential of compounds.
Antioxidant and Insecticidal Properties
The antioxidant activity of coordination complexes derived from pyrazole-acetamide has been studied, revealing significant antioxidant effects. This study contributes to the broader understanding of the potential utility of such compounds in mitigating oxidative stress (Chkirate et al., 2019). Additionally, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, showcasing the diverse applicability of these compounds in agriculture and pest management (Fadda et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-4-17-20-21-19(24(17)22-12-8-9-13-22)26-14-18(25)23(15(2)3)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZSFIRPNLFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)







![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)